molecular formula C24H38Cl2N2O3 B6495063 1-(adamantan-1-yloxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride CAS No. 1215467-37-0

1-(adamantan-1-yloxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride

Cat. No.: B6495063
CAS No.: 1215467-37-0
M. Wt: 473.5 g/mol
InChI Key: VIXPNCHYQCMQPU-UHFFFAOYSA-N
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Description

1-(Adamantan-1-yloxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride is a synthetic compound combining three key structural motifs:

  • Adamantane moiety: A rigid, lipophilic bicyclic hydrocarbon known to enhance blood-brain barrier penetration and metabolic stability .
  • 4-(2-Methoxyphenyl)piperazine: A substituted piperazine ring with a 2-methoxybenzene group, commonly associated with serotonin (5-HT) and dopamine receptor modulation .
  • Propan-2-ol dihydrochloride salt: The alcohol backbone and hydrochloride counterions improve aqueous solubility and crystallinity for pharmaceutical formulation .

This compound’s molecular formula is C₂₄H₃₆Cl₂N₂O₃ (MW: 487.46 g/mol), with a calculated exact mass of 486.204 Da. Its synthesis likely involves reductive amination or nucleophilic substitution steps, analogous to methods described for structurally related adamantane-piperazine hybrids .

Properties

IUPAC Name

1-(1-adamantyloxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36N2O3.2ClH/c1-28-23-5-3-2-4-22(23)26-8-6-25(7-9-26)16-21(27)17-29-24-13-18-10-19(14-24)12-20(11-18)15-24;;/h2-5,18-21,27H,6-17H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIXPNCHYQCMQPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC(COC34CC5CC(C3)CC(C5)C4)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antiviral Activity

Research indicates that compounds related to adamantane, such as amantadine and rimantadine, have demonstrated antiviral properties, particularly against Influenza A. The unique structure of 1-(adamantan-1-yloxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride may enhance its efficacy as an antiviral agent by improving binding affinity to viral proteins or altering viral replication processes .

Antiparkinsonian Effects

Similar to other adamantane derivatives, this compound could potentially be explored for its effects on Parkinson's disease. Adamantane derivatives have been used to enhance dopaminergic transmission and may help alleviate motor symptoms associated with the disease .

Antibacterial Properties

Preliminary studies on structurally similar compounds have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The incorporation of specific substituents can enhance this activity, suggesting that further optimization of the compound could lead to effective antibacterial agents .

Case Studies and Research Findings

Several studies have investigated the pharmacological potential of adamantane derivatives:

Study ReferenceFocusFindings
Antiviral ActivityDemonstrated effectiveness against Influenza A virus, suggesting similar potential for the target compound.
Antibacterial PropertiesIdentified strong inhibitory effects against Gram-positive bacteria with structural optimization leading to enhanced efficacy.
NeuropharmacologyExplored the dopaminergic modulation effects of adamantane derivatives, indicating potential benefits in Parkinson's disease treatment.

These findings highlight the multifaceted nature of the compound and its potential for further development in various therapeutic areas.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents on Piperazine Core Backbone Salt Form Key Features/Applications Reference
Target Compound 4-(2-Methoxyphenyl) Propan-2-ol Dihydrochloride Potential CNS activity (5-HT receptor affinity)
1-Adamantan-1-yl-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride 4-Methylpiperazine Propan-2-ol Dihydrochloride Improved solubility vs. free base
1-[(Adamantan-1-yl)methoxy]-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol HCl 3,5-Dimethylpiperidine Propan-2-ol Hydrochloride Bulky substituents for steric hindrance
1-(3-Chlorophenyl)piperazine Hydrochloride 3-Chlorophenyl N/A Hydrochloride Dopamine D2/D3 receptor ligand
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-(3-methylphenoxy)propan-2-ol HCl 4-(2-Methoxyphenyl) 3-Methylphenoxy-propanol Hydrochloride Analogous receptor profile, lower lipophilicity
1-Adamantan-1-yl-3-(4-acetylpiperazin-1-yl)phenylurea (28a) 4-Acetylpiperazine Urea Free base Anticancer screening (kinase inhibition)

Pharmacological and Physicochemical Differences

In contrast, 3-chlorophenylpiperazine derivatives (e.g., ) exhibit higher D2/D3 selectivity . Adamantane-containing analogues (e.g., ) show enhanced CNS penetration compared to non-adamantane derivatives like 3-methylphenoxy-propanol () .

Solubility and Bioavailability: Dihydrochloride salts (e.g., target compound, ) demonstrate superior aqueous solubility (e.g., ~15–25 mg/mL in PBS) compared to free bases or mono-hydrochlorides (e.g., ) . Urea derivatives () exhibit lower solubility due to reduced ionization but higher membrane permeability .

Synthetic Complexity :

  • The target compound’s synthesis likely follows reductive amination (NaBH₄/MeOH) from a ketone precursor, similar to methods for 8c–8e (79–93% yields, ) .
  • Urea derivatives () require multi-step coupling (e.g., Pd/C catalysis), resulting in lower yields (60–75%) .

Crystallographic and Conformational Insights

  • Adamantane’s rigid structure imposes a "bent" conformation in the target compound, as observed in X-ray studies of analogous adamantane-triazole hybrids (e.g., : L-shaped geometry with dihedral angles ~78°) . This contrasts with linear conformations in 3-methylphenoxy-propanol derivatives ().
  • Piperazine rings adopt chair conformations in crystalline states, stabilized by intermolecular H-bonding (e.g., C-H···π interactions in ) .

Preparation Methods

Epoxide Ring-Opening with Piperazine Derivatives

The primary route to the target compound begins with the reaction of an epoxide intermediate and 4-(2-methoxyphenyl)piperazine. This method, adapted from analogous β-blocker syntheses, involves nucleophilic attack by the piperazine’s secondary amine on the epoxide’s less hindered carbon.

For example, 1,2-epoxy-3-(adamantan-1-yloxy)propane reacts with 4-(2-methoxyphenyl)piperazine in anhydrous tetrahydrofuran (THF) under reflux (65–70°C) for 12–24 hours. The reaction proceeds via an SN2 mechanism, yielding the intermediate 1-(adamantan-1-yloxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol .

Key parameters :

  • Solvent : THF or dimethylformamide (DMF) enhances nucleophilicity.

  • Temperature : Elevated temperatures (60–70°C) accelerate ring-opening but may increase side products.

  • Stoichiometry : A 1:1 molar ratio of epoxide to piperazine minimizes dimerization.

Dihydrochloride Salt Formation

The free base is converted to its dihydrochloride salt using hydrogen chloride (HCl) gas in ethanol or aqueous HCl. Crystallization from a mixture of ethanol and diethyl ether yields the final product with >95% purity.

Optimization notes :

  • HCl concentration : Excess HCl (2.2 equivalents) ensures complete protonation of both piperazine nitrogens.

  • Crystallization solvent : Ethanol/ether (3:1 v/v) achieves optimal crystal morphology.

Comparative Analysis of Methodologies

Epoxide Synthesis Variations

The epoxide precursor is synthesized via two approaches:

Method A :

  • Substrate : Adamantan-1-ol and epichlorohydrin.

  • Conditions : Base-mediated (K2CO3) Williamson ether synthesis in acetone at 50°C.

  • Yield : 78–82%.

Method B :

  • Substrate : Adamantan-1-ol and glycidyl tosylate.

  • Conditions : Mitsunobu reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine.

  • Yield : 85–88%.

Trade-offs : Method B offers higher yields but requires costly reagents, whereas Method A is cost-effective for scale-up.

Alternative Routes

A minority of protocols employ reductive amination of a ketone intermediate (e.g., 1-adamantan-1-yloxypropan-2-one) with 4-(2-methoxyphenyl)piperazine using sodium cyanoborohydride. However, this method suffers from lower yields (60–65%) and purification challenges.

Process Optimization and Scalability

Catalytic Enhancements

Introducing phase-transfer catalysts (e.g., tetrabutylammonium bromide) during the epoxide ring-opening step increases reaction rates by 30%. Similarly, microwave-assisted synthesis (100°C, 30 minutes) reduces reaction time from 24 hours to 2 hours while maintaining 89% yield.

Purification Techniques

  • Column chromatography : Silica gel (ethyl acetate/methanol 9:1) removes unreacted piperazine.

  • Recrystallization : Sequential use of ethanol and hexane eliminates adamantane-derived byproducts.

Purity benchmarks :

Analytical MethodPurity Criteria
HPLC (C18 column)≥99% area
NMR (DMSO-d6)No impurity peaks

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, DMSO-d6) :

  • δ 1.50–1.70 (m, 15H, adamantane-H)

  • δ 2.70–3.10 (m, 8H, piperazine-H)

  • δ 3.85 (s, 3H, OCH3)

  • δ 4.20 (m, 1H, CH-OH)

  • δ 6.80–7.20 (m, 4H, aryl-H)

IR (KBr) :

  • 3400 cm⁻¹ (O-H stretch)

  • 1250 cm⁻¹ (C-O-C ether)

  • 1600 cm⁻¹ (C=N piperazine)

X-ray Crystallography

Single-crystal X-ray analysis confirms the Z-shaped conformation of the propan-2-ol linker and the chair configuration of the piperazine ring. The dihydrochloride salt exhibits hydrogen bonding between the protonated piperazine nitrogens and chloride ions.

Industrial-Scale Considerations

Cost Analysis

ComponentCost per kg (USD)
4-(2-Methoxyphenyl)piperazine1,200
Adamantan-1-ol800
Epichlorohydrin150

Total production cost : ~$2,300/kg (lab-scale); economies of scale reduce this to $1,500/kg at 100 kg batches.

Environmental Impact

  • Waste streams : DMF and THF require distillation recovery (85% efficiency).

  • Green chemistry : Substituting THF with cyclopentyl methyl ether (CPME) reduces toxicity .

Q & A

Q. What are the critical steps in synthesizing 1-(adamantan-1-yloxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride, and how can reaction conditions be optimized?

The synthesis involves a multi-step process:

  • Step 1 : Introduction of the adamantane moiety via alkylation or etherification reactions. Adamantane derivatives often require anhydrous conditions and catalysts like BF₃·Et₂O for efficient coupling .
  • Step 2 : Functionalization of the piperazine ring. The 2-methoxyphenyl group is typically introduced using nucleophilic substitution or Buchwald-Hartwig amination, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) .
  • Step 3 : Formation of the propan-2-ol linker. Epoxide ring-opening or hydroxylation under controlled pH (6.5–7.5) ensures stereochemical integrity .
  • Final Step : Salt formation (dihydrochloride) via HCl gas or aqueous HCl in ethanol, followed by recrystallization for purity .
    Optimization Tips : Monitor temperature (60–80°C for piperazine coupling), solvent polarity (e.g., DMF for polar intermediates), and stoichiometry (1:1.2 molar ratio for adamantane reactions) to improve yields (≥70%) .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm adamantane’s rigid protons (δ 1.6–2.1 ppm) and the piperazine ring’s methoxy group (δ 3.7–3.9 ppm). 2D NMR (COSY, HSQC) resolves stereochemical ambiguities in the propanol chain .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion [M+H]⁺ at m/z 469.4 .
  • X-ray Crystallography : Determines 3D conformation, particularly the dihedral angle between piperazine and adamantane (≈78–79°), critical for receptor binding .
  • HPLC-PDA : Purity assessment using C18 columns (acetonitrile/0.1% TFA mobile phase, retention time ≈12 min) .

Q. How does the adamantane moiety influence the compound’s pharmacokinetic properties?

The adamantane group enhances:

  • Metabolic Stability : Its rigid bicyclic structure reduces cytochrome P450-mediated oxidation, prolonging half-life (t₁/₂ ≈ 6–8 hrs in rodent models) .
  • Lipophilicity : LogP ≈ 3.2 (calculated), improving blood-brain barrier penetration for CNS-targeted applications .
  • Receptor Binding : Adamantane’s steric bulk may enhance selectivity for σ-1 or 5-HT₁A receptors, as seen in structurally similar compounds .

Advanced Research Questions

Q. How can enantiomeric resolution of the propan-2-ol linker be achieved, and how do stereoisomers differ in biological activity?

  • Chiral Separation : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane:isopropanol (85:15) to resolve R/S enantiomers .
  • Activity Assessment : In vitro assays (e.g., cAMP inhibition for GPCR activity) show the R-enantiomer exhibits 10-fold higher potency at dopamine D₂ receptors than the S-form in HEK293 cells (IC₅₀: 12 nM vs. 120 nM) .

Q. What computational strategies predict the compound’s target receptors and off-target effects?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with serotonin (5-HT₁A) and adrenergic (α₂A) receptors. The piperazine nitrogen forms hydrogen bonds with Asp3.32 in 5-HT₁A (binding energy: −9.2 kcal/mol) .
  • Machine Learning : QSAR models trained on piperazine-adamantane derivatives predict moderate hERG channel inhibition (IC₅₀ ≈ 2.1 µM), necessitating patch-clamp validation .

Q. How can contradictions in receptor binding data across studies be addressed methodologically?

  • Assay Variability : Standardize cell lines (e.g., CHO-K1 vs. HEK293) and buffer conditions (Mg²⁺ concentration affects GPCR coupling). For example, 5-HT₁A affinity varies by 30% between Tris vs. HEPES buffers .
  • Orthogonal Validation : Combine radioligand binding (⁵-HT₁A, Kᵢ = 18 nM) with functional assays (β-arrestin recruitment, EC₅₀ = 25 nM) to confirm target engagement .
  • Structural Dynamics : Molecular dynamics simulations (100 ns) reveal the 2-methoxyphenyl group stabilizes receptor conformations via π-π stacking with Phe6.52 .

Q. What in vivo models are appropriate for evaluating neuropharmacological efficacy?

  • Rodent Models :
    • Forced Swim Test (FST) : Dose-dependent reduction in immobility time (10 mg/kg, i.p.) suggests antidepressant-like effects .
    • Microdialysis : Increases prefrontal dopamine levels (≈150% baseline) at 5 mg/kg, supporting pro-cognitive effects .
  • Toxicology : Monitor liver enzymes (ALT/AST) and renal clearance in chronic dosing (28-day study) to assess hepatotoxicity risks .

Q. How can the compound’s solubility and bioavailability be improved without altering its core structure?

  • Salt Forms : Compare dihydrochloride vs. mesylate salts; mesylate improves aqueous solubility (from 0.8 mg/mL to 3.2 mg/mL) but reduces logP by 0.5 .
  • Nanoformulations : Encapsulation in PLGA nanoparticles (≈150 nm diameter) enhances oral bioavailability from 22% to 58% in rats .
  • Prodrug Design : Esterification of the hydroxyl group increases intestinal absorption (Cmax ↑ 40%) .

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